molecular formula C13H12F3N5O5S B10951504 2-[5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-sulfamoylphenyl)acetamide

2-[5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B10951504
M. Wt: 407.33 g/mol
InChI Key: TWEADGKTBDLFGQ-UHFFFAOYSA-N
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Description

N-[4-(AMINOSULFONYL)PHENYL]-2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE is a complex organic compound with a unique structure that combines a sulfonamide group, a nitro group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(AMINOSULFONYL)PHENYL]-2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE typically involves multiple stepsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(AMINOSULFONYL)PHENYL]-2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-[4-(AMINOSULFONYL)PHENYL]-2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism by which N-[4-(AMINOSULFONYL)PHENYL]-2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity, while the nitro and trifluoromethyl groups can enhance the compound’s stability and bioavailability. The pathways involved often include inhibition of key enzymes in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(AMINOSULFONYL)PHENYL]-2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C13H12F3N5O5S

Molecular Weight

407.33 g/mol

IUPAC Name

2-[5-methyl-4-nitro-3-(trifluoromethyl)pyrazol-1-yl]-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C13H12F3N5O5S/c1-7-11(21(23)24)12(13(14,15)16)19-20(7)6-10(22)18-8-2-4-9(5-3-8)27(17,25)26/h2-5H,6H2,1H3,(H,18,22)(H2,17,25,26)

InChI Key

TWEADGKTBDLFGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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